molecular formula C24H25N2O6- B12368786 1,2,3-Imidazolidinetricarboxylic acid, 1-(1,1-dimethylethyl) 3-(9H-fluoren-9-ylmethyl) ester

1,2,3-Imidazolidinetricarboxylic acid, 1-(1,1-dimethylethyl) 3-(9H-fluoren-9-ylmethyl) ester

Cat. No.: B12368786
M. Wt: 437.5 g/mol
InChI Key: IHRMIKPTDYFJCL-UHFFFAOYSA-M
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Description

(r,s)-n-fmoc-n’-boc-imidazolidine-2-carboxylic acid is a chiral compound used in various fields of scientific research. It is characterized by the presence of both Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups, which are commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (r,s)-n-fmoc-n’-boc-imidazolidine-2-carboxylic acid typically involves multiple steps. One common method includes the protection of the imidazolidine-2-carboxylic acid with Fmoc and Boc groups. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylethylamine (DIPEA) to facilitate the protection reactions.

Industrial Production Methods

Industrial production methods for (r,s)-n-fmoc-n’-boc-imidazolidine-2-carboxylic acid may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions and using high-quality reagents.

Chemical Reactions Analysis

Types of Reactions

(r,s)-n-fmoc-n’-boc-imidazolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the protecting groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2-carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(r,s)-n-fmoc-n’-boc-imidazolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (r,s)-n-fmoc-n’-boc-imidazolidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions during peptide bond formation. The protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-protected amino acids: These compounds also use the Fmoc group for protection during peptide synthesis.

    Boc-protected amino acids: Similar to (r,s)-n-fmoc-n’-boc-imidazolidine-2-carboxylic acid, these compounds use the Boc group for protection.

Uniqueness

(r,s)-n-fmoc-n’-boc-imidazolidine-2-carboxylic acid is unique due to the presence of both Fmoc and Boc protecting groups, which provide dual protection during synthesis. This dual protection allows for greater flexibility and control in the synthesis of complex peptides and other molecules.

Properties

Molecular Formula

C24H25N2O6-

Molecular Weight

437.5 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]imidazolidine-2-carboxylate

InChI

InChI=1S/C24H26N2O6/c1-24(2,3)32-23(30)26-13-12-25(20(26)21(27)28)22(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,27,28)/p-1

InChI Key

IHRMIKPTDYFJCL-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C1C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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